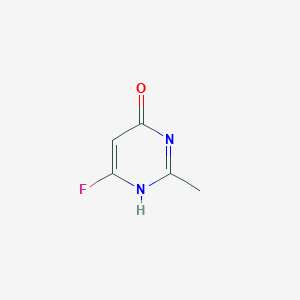
4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a fluorine atom at the 6th position and a methyl group at the 2nd position in the pyrimidine ring makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-fluoro-4-methylpyrimidine with a suitable reagent can yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) or sodium bicarbonate (NaHCO3) .
Industrial Production Methods
Industrial production of 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including antiviral and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
4(1H)-Pyrimidinone, 6-methyl-: This compound has a similar structure but lacks the fluorine atom at the 6th position.
5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione: This compound contains additional substituents, including a bromine atom and a trifluoromethyl group.
Uniqueness
The presence of the fluorine atom at the 6th position in 4(3H)-Pyrimidinone, 6-fluoro-2-methyl-(8CI) imparts unique chemical and biological properties to the compound. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
18260-82-7 |
|---|---|
Fórmula molecular |
C5H5FN2O |
Peso molecular |
128.1 g/mol |
Nombre IUPAC |
4-fluoro-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5FN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) |
Clave InChI |
JVPCOZPIUCVMES-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=O)N1)F |
SMILES isomérico |
CC1=NC(=O)C=C(N1)F |
SMILES canónico |
CC1=NC(=O)C=C(N1)F |
Sinónimos |
4(3H)-Pyrimidinone, 6-fluoro-2-methyl- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















